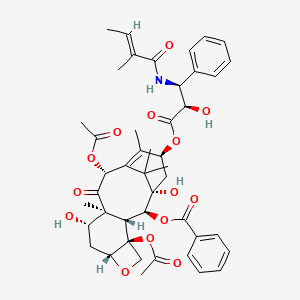
セファロマンニン
概要
説明
Cephalomannine is a taxol derivative with antitumor and antiproliferative properties . It is isolated from Taxus wallichiana and serves as an antifungal agent . It has been identified as a potential drug candidate for glioblastoma treatment .
Synthesis Analysis
Cephalomannine is isolated from Taxus wallichiana . A study on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii showed that coronatine could improve the content of cephalotaxine .Molecular Structure Analysis
The molecular formula of Cephalomannine is C45H53NO14 and its molecular weight is 831.9 .Chemical Reactions Analysis
Cephalomannine has been found to inhibit cell proliferation at a low concentration (IC 50 <100 nM) and induce autophagy in GBM cells .科学的研究の応用
肺がんにおける低酸素誘導細胞機能の阻害
セファロマンニンは、肺がん細胞における低酸素誘導細胞機能の阻害効果が認められています . セファロマンニンは、細胞内の様々な機能を制御する重要な因子であるアプリン酸/アピリミジン酸エンドヌクレアーゼ-1 (APEX1) と低酸素誘導因子-1α (HIF-1α) の相互作用を阻害します。これらの機能には、活性酸素種 (ROS) の産生、炭酸脱水酵素9 (CA9) による細胞内pH調節、細胞遊走、血管新生などがあります .
ROS産生の抑制
セファロマンニンは、低酸素状態の肺がん細胞におけるROS産生を有意に抑制します . ROSは、細胞シグナル伝達や恒常性に重要な役割を果たす化学的に反応性のある分子です。しかし、ROSの濃度が高いと、細胞構造に大きな損傷を与える可能性があります。
細胞内pHの調節
セファロマンニンは、低酸素状態の肺がん細胞におけるCA9を介した細胞内pHを調節することができます . 細胞内pHの調節は、細胞の恒常性と機能を維持するために不可欠です。
細胞遊走の阻害
セファロマンニンは、低酸素状態の肺がん細胞における細胞遊走を阻害することが示されています . これにより、がん細胞の拡散と転移が抑制される可能性があります。
血管新生の阻害
セファロマンニンは、APEX1/HIF-1α相互作用の阻害によって、低酸素状態でのHUVECの血管新生を阻害することができます . 血管新生とは、新しい血管が形成されるプロセスであり、がん細胞の増殖と拡散に重要な役割を果たしています。
肺がん治療の可能性
セファロマンニンは、細胞機能の重要な因子に対するさまざまな阻害効果があることから、肺がん治療の有望な候補化合物と考えられます .
作用機序
Target of Action
Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and Hypoxia-Induced Factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage .
Mode of Action
Cephalomannine inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction . This interaction is crucial for the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells .
Biochemical Pathways
The hypoxia-induced APEX1/HIF-1α pathways regulate several key cellular functions. These include reactive oxygen species (ROS) production, carbonic anhydrase 9 (CA9)-mediated intracellular pH, migration, and angiogenesis . Cephalomannine exerts inhibitory effects on these pathways, thereby affecting these cellular functions .
Pharmacokinetics
A sensitive and selective ultra-performance liquid-chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of cephalomannine in rat plasma . .
Result of Action
Cephalomannine significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of HUVECs under hypoxia through the inhibition of APEX1/HIF-1α interaction . This leads to the suppression of tumor growth and proliferation .
Action Environment
The action of Cephalomannine is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of the tumor microenvironment and is associated with poor prognosis in LC patients . Cephalomannine’s ability to inhibit hypoxia-induced cellular functions makes it a promising compound for LC treatment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cephalomannine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It inhibits calcium-induced microtubule depolymerization in vitro and increases the accumulation of vincristine in multidrug-resistant 2780AD ovarian cancer cells .
Cellular Effects
Cephalomannine has profound effects on various types of cells and cellular processes. It exerts inhibitory effects in hypoxic lung cancer cells via the inhibition of APEX1/HIF-1α interaction . Cephalomannine can significantly inhibit cell viability, reactive oxygen species (ROS) production, intracellular pH, and migration in hypoxic lung cancer cells .
Molecular Mechanism
Cephalomannine exerts its effects at the molecular level through various mechanisms. It inhibits the interaction between APEX1 and HIF-1α, thereby affecting the hypoxia-induced APEX1/HIF-1α pathways that regulate several key cellular functions .
Temporal Effects in Laboratory Settings
It is known that Cephalomannine exerts inhibitory effects in hypoxic lung cancer cells .
Metabolic Pathways
It is known that Cephalomannine interacts with the APEX1/HIF-1α pathways .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cephalomannine involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps involve the protection of functional groups, selective oxidation, and coupling reactions. The overall synthesis pathway is a multi-step process that requires careful optimization and purification of intermediates.", "Starting Materials": ["Taxol", "Mannose", "Ethyl Chloroformate", "Triethylamine", "Methanol", "Acetic Anhydride", "Pyridine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Carbonate", "Methanesulfonic Acid", "Palladium on Carbon", "Hydrogen Gas"], "Reaction": ["Protection of Taxol hydroxyl groups with acetic anhydride and pyridine", "Coupling of protected Taxol with Mannose using ethyl chloroformate and triethylamine", "Selective oxidation of the C-13 hydroxyl group using Jones reagent", "Reduction of the C-9 keto group using lithium aluminum hydride in dry ether", "Deprotection of the acetyl groups using methanesulfonic acid and methanol", "Coupling of the C-13 ketone with the C-3 hydroxyl group using palladium on carbon and hydrogen gas", "Purification of the final product using column chromatography and recrystallization"] } | |
CAS番号 |
71610-00-9 |
分子式 |
C45H53NO14 |
分子量 |
831.9 g/mol |
IUPAC名 |
[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38?,43+,44-,45+/m0/s1 |
InChIキー |
DBXFAPJCZABTDR-FUAAMPSNSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3(C(C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
正規SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
外観 |
Solid powder |
ピクトグラム |
Corrosive; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC 318735; NSC 318735; NSC318735; Cephalomannine, taxol B. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cephalomannine, similar to Paclitaxel, exerts its anticancer activity by binding to β-tubulin, a protein that forms microtubules. [, , ] This binding stabilizes the microtubule polymers, preventing their depolymerization and ultimately disrupting the cell cycle, leading to cell death. [, , ]
A: By stabilizing microtubules, Cephalomannine interferes with crucial cellular processes such as mitosis, intracellular transport, and cell signaling, leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, tumor regression. [, , ]
A: Cephalomannine has the molecular formula C45H51NO14 and a molecular weight of 833.88 g/mol. [, ]
A: Cephalomannine has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. [, , , , , ] These techniques provide valuable information about its structure, functional groups, and purity.
A: Cephalomannine, like many taxanes, is known to be sensitive to acidic conditions, which can lead to epimerization at the C-7 position. [, ] Its stability can also be affected by factors like temperature, light exposure, and the presence of certain solvents. [, , ]
A: Cephalomannine itself does not exhibit catalytic properties. It is a bioactive natural product with a specific binding site on β-tubulin. [, , ]
A: Molecular docking studies have been employed to understand the binding mode of Cephalomannine with β-tubulin, revealing key interactions responsible for its activity. [, ] Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the activity of Cephalomannine analogs based on their structural features. [, ]
A: Studies have shown that modifications at various positions on the Cephalomannine scaffold, particularly at C-2", C-3", and C-7, can significantly influence its cytotoxicity, binding affinity to β-tubulin, and its ability to overcome drug resistance. [, , , ] For example, halogenation at the C-2" position has been shown to enhance cytotoxicity. []
A: Yes, research indicates that the configuration at C-7 plays a significant role in how Cephalomannine is metabolized by human cytochrome P450 enzymes. [] 7-epi-Cephalomannine, the epimer at C-7, exhibits different metabolic profiles compared to Cephalomannine. []
A: Researchers are investigating different formulation approaches to enhance Cephalomannine's solubility, stability, and delivery to target tissues. [] One such approach is the development of water-soluble poly cephalomannine phosphorus acid esters. []
ANone: As with all potent bioactive compounds, appropriate safety measures should be implemented when handling Cephalomannine. It's essential to consult and adhere to the provided safety data sheets and follow established laboratory safety protocols.
A: Cephalomannine is primarily metabolized by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2C8 playing major roles. [, ] The main metabolic pathways involve hydroxylation at the C-4", C-6α, and C-13 positions. [, ] Notably, the dominant metabolic pathway and the major metabolizing enzyme can differ between Cephalomannine and Paclitaxel, highlighting the impact of subtle structural variations. [, ]
A: Cephalomannine has demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including glioblastoma, leukemia, ovarian, colon, and osteogenic sarcoma. [, , , , ] Studies are ongoing to assess its efficacy in in vivo models and potentially in clinical trials.
A: Resistance to Cephalomannine can arise from mechanisms similar to those observed with other taxanes, such as mutations in β-tubulin, overexpression of drug efflux transporters like P-glycoprotein (P-gp), and alterations in apoptotic pathways. []
ANone: While Cephalomannine holds promise as an anticancer agent, a thorough understanding of its potential toxicity and safety profile is crucial. Research is ongoing to thoroughly evaluate any potential adverse effects.
ANone: Research into targeted drug delivery strategies for Cephalomannine is ongoing. The aim is to enhance its delivery to tumor sites while minimizing off-target effects.
ANone: Research on identifying specific biomarkers for Cephalomannine efficacy is currently underway. Identifying such biomarkers could help predict treatment response, monitor tumor progression, and personalize therapeutic strategies.
ANone: Several techniques have been employed for the analysis of Cephalomannine, including:
A: As a natural product derived from yew trees, the environmental impact of Cephalomannine production and disposal needs careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as plant cell culture, can help mitigate the ecological footprint. [, ]
A: Cephalomannine, like Paclitaxel, exhibits poor water solubility, posing challenges for its formulation and administration. [, ] Various strategies are being explored to improve its solubility and bioavailability, including the use of solubilizing agents, nanoparticles, and prodrug approaches. []
A: Analytical methods for Cephalomannine determination, particularly HPLC methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness. []
A: Stringent quality control measures are essential throughout the production, purification, and formulation of Cephalomannine to ensure its safety, efficacy, and consistency. []
ANone: As research on Cephalomannine progresses, understanding its potential immunogenicity and any potential hypersensitivity reactions will be important for ensuring patient safety.
A: Similar to Paclitaxel, Cephalomannine is a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [] This interaction can impact its absorption, distribution, and elimination, potentially leading to drug resistance. [] Strategies to circumvent P-gp mediated efflux are being explored to improve the efficacy of Cephalomannine. []
A: While Cephalomannine shows promise as an anticancer agent, other taxanes like Paclitaxel and Docetaxel are already established in clinical practice for various cancer types. [, ] Research continues to explore novel taxane analogs and other classes of microtubule-targeting agents with improved efficacy and safety profiles. [, ]
A: Strategies for the sustainable production and disposal of Cephalomannine, including plant cell culture and environmentally friendly extraction and purification processes, are essential for minimizing its environmental impact. [, ]
ANone: Collaborative research efforts, access to specialized analytical equipment, and well-characterized biological models are crucial for advancing Cephalomannine research and facilitating its clinical translation.
A: Cephalomannine was first isolated and characterized from the bark, leaves, stems, and roots of the Himalayan yew (Taxus wallichiana Zucc) in the early 1970s. [, ] Its discovery marked a significant milestone in the search for novel anticancer agents from natural sources.
A: Cephalomannine research draws upon expertise from various disciplines, including natural product chemistry, medicinal chemistry, pharmacology, oncology, pharmaceutics, and computational chemistry. [, , , , , , , , , , , , , ] This interdisciplinary approach is essential for fully understanding its mechanisms of action, overcoming drug resistance, optimizing its formulation, and developing it into a safe and effective anticancer therapeutic.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



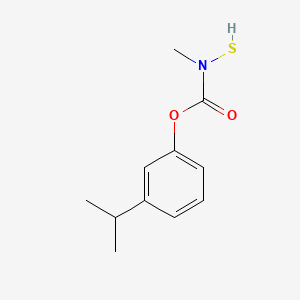


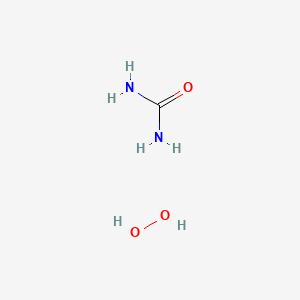
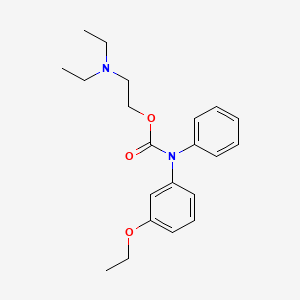
![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)
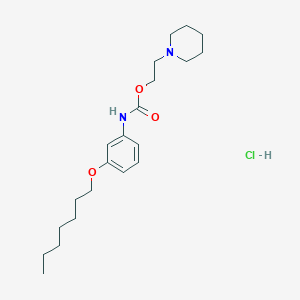
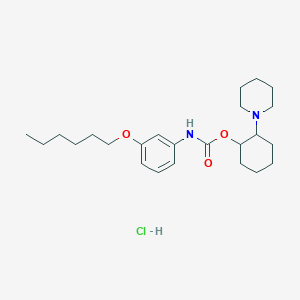
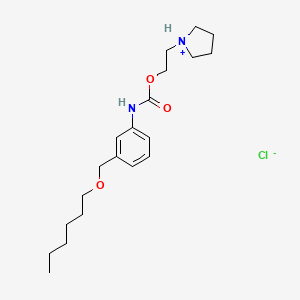
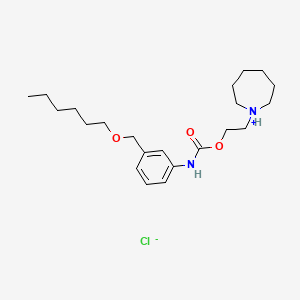
![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)
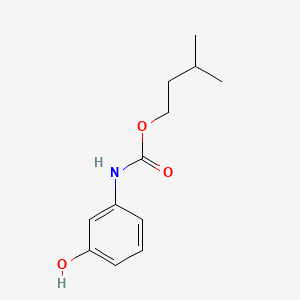
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)
